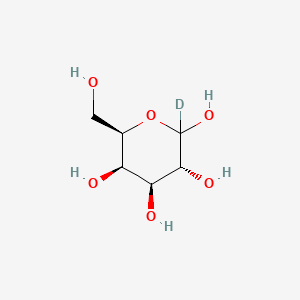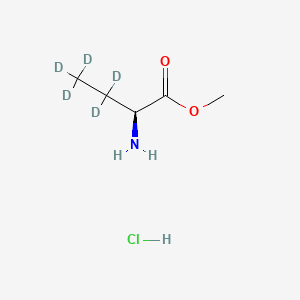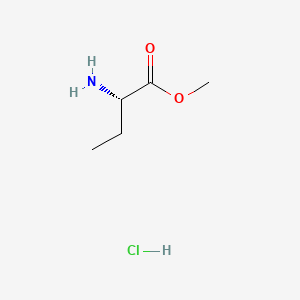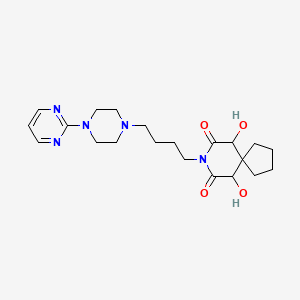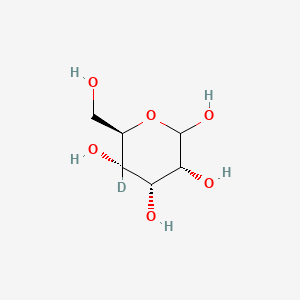
D-Glucose-4-C-d
Descripción general
Descripción
D-Glucose is a monosaccharide (simple sugar) and a vital source of energy for living organisms . It exists in a cyclic form, containing six carbon atoms and is naturally present in all plants and fruits in free or bound state . It is synthesized by the process, gluconeogenesis, in the liver and kidney .
Synthesis Analysis
D-Glucose can be synthesized from D-allose through izumoring cascade epimerization . In a study, Escherichia coli was engineered to co-express D-galactose: H+ symporter (GalP), D-glucose isomerase (DGI), D-allulose 3-epimerase (DAE), and ribose-5-phosphate isomerase (RPI), thereby constructing an in vivo Izumoring pathway for yielding D-allose from D-glucose .
Molecular Structure Analysis
Molecular modelling using semiempirical methods AM1, PM3, PM5 and, MINDO as well as the Density Functional Theory method BLYP/DZVP respectively were used to calculate the structure and vibrational spectra of d-glucose . The calculated data show that both molecules are not linear; ground state and the number for the point-group C is equal to 1 .
Chemical Reactions Analysis
Uridine diphosphate (UDP)-Galactose/Glucose-4-epimerase (UGE) is the third enzyme involved in the Leloir pathway. It catalyzes the conversion of UDP-Galactose to UDP-Glucose, which is a rate-limiting step for polysaccharides biosynthesis .
Physical And Chemical Properties Analysis
D-Glucose is water-soluble and is also soluble in acetic acid . It is odourless and sweet to taste .
Aplicaciones Científicas De Investigación
Biological Production of D-Mannose
D-Glucose-4-C-d is an epimer of glucose at the C-2 position and exists in nature as a component of mannan . It has 60 and 86% sweetness than that of sucrose and D-glucose, respectively . Because of its low-calorie and nontoxic features, D-mannose is used widely in food, medicine, cosmetic, and food-additive industries .
Health Benefits
D-Glucose-4-C-d exhibits many physiologic benefits on health: immune system, diabetes mellitus, intestinal diseases, and urinary tract infections . It is used as a starting material to synthesize immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol .
Skincare Products
D-Glucose-4-C-d is used in skincare products. For example, Wivell and Deckner (1995) invented a skincare product containing D-glucose, D-mannose, and D-glucuronic acid, which can cleanse and moisturize the skin .
Enzymatic Conversion
D-Glucose-4-C-d can be catalyzed by various enzymes. For example, CEase from C. saccharolyticus can catalyze D-glucose, D-mannose, D-xylose, D-lyxose, and D-fructose through epimerization at the C-2 position .
Production of D-Gluconic Acid
Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone producing hydrogen peroxide (H 2 O 2) as a by-product, with molecular oxygen acting as an electron acceptor . The first product is non-enzymatically hydrolyzed to D-gluconic acid .
ATP Synthesis and ROS Generation
In the cells, D-glucose induces ATP synthesis and promotes the generation of ROS .
Direcciones Futuras
The future of carbohydrate-containing drugs like D-Glucose lies in five potential directions: pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials . The development of non-invasive and continuous glucose monitoring devices is also a promising direction .
Propiedades
IUPAC Name |
(3R,4R,5S,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KHOLKCTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H](OC([C@@H]([C@@H]1O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose-4-C-d | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-(hydroxymethyl)-2,3-dimethylcyclopentyl]-, [1S-(1alpha,2alpha,3alpha,4beta)]-](/img/no-structure.png)
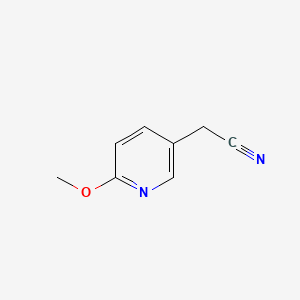
![D-[4-13C]Galactose](/img/structure/B583689.png)

![D-[1,6-13C2]Galactose](/img/structure/B583692.png)
